molecular formula C13H24F3O6P B3040967 Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate CAS No. 256332-97-5

Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate

Cat. No.: B3040967
CAS No.: 256332-97-5
M. Wt: 364.29 g/mol
InChI Key: WEBLQRFRVPLHKB-UHFFFAOYSA-N
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Description

Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is an ester compound with the chemical formula C13H24F3O6P. It is commonly used as a reagent or intermediate in organic synthesis due to its unique chemical properties. This compound is known for enhancing the efficiency and selectivity of chemical reactions.

Preparation Methods

Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate can be synthesized through an esterification reaction between ethyl trifluoroacetate and dibutoxyphosphoryl chloride. The reaction is typically carried out in the presence of an organic base such as triethylamine. The compound is a pale yellow liquid with a density of 1.22 g/mL at room temperature, a boiling point of 253 °C, and a melting point of -18 °C.

Chemical Reactions Analysis

Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include organic solvents such as ethanol, chloroform, and ether. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis to enhance the efficiency and selectivity of chemical reactions.

    Biology: The compound exhibits antifungal, herbicidal, and insecticidal activity, making it useful in controlling plant diseases caused by fungi.

    Medicine: While not specifically mentioned for therapeutic applications, its unique properties may be explored for potential medical uses.

    Industry: It is used in the agriculture industry due to its herbicidal and insecticidal properties.

Mechanism of Action

The mechanism by which Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique chemical structure allows it to enhance the efficiency and selectivity of chemical reactions, making it valuable in various applications.

Comparison with Similar Compounds

Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate can be compared with other similar compounds, such as:

    Ethyl trifluoroacetate: Used in esterification reactions.

    Dibutoxyphosphoryl chloride: Used as a reagent in organic synthesis.

The uniqueness of this compound lies in its ability to enhance the efficiency and selectivity of chemical reactions due to its specific chemical properties.

Biological Activity

Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a phosphonate ester compound with the molecular formula C13H24F3O6PC_{13}H_{24}F_3O_6P. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

  • Molecular Weight : 359.30 g/mol
  • CAS Number : 256332-97-5
  • Structural Formula :
    C13H24F3O6P\text{C}_{13}\text{H}_{24}\text{F}_3\text{O}_6\text{P}

This compound acts primarily as a phosphorylating agent. Its mechanism involves the transfer of a phosphoryl group to various biological substrates, which can lead to modulation of enzyme activities and cellular processes. The trifluoropropanoate moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has shown that phosphonate esters exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound displayed significant activity against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Enzyme Inhibition

Inhibitory assays indicated that this compound could inhibit certain enzymes involved in metabolic pathways. For instance, it was found to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission in both insects and mammals. This property suggests potential applications in pest control and neurological research.

Toxicological Profile

Despite its biological activity, the compound's toxicity profile must be considered. Preliminary studies indicate that while it exhibits antimicrobial properties, it may also cause cytotoxic effects at higher concentrations. Detailed toxicological assessments are necessary to evaluate its safety for therapeutic use.

Data Table: Biological Activity Summary

Activity Type Effect Mechanism Reference
AntimicrobialSignificant inhibition of bacteriaDisruption of cell membranes
Enzyme InhibitionInhibition of AChEBinding to active site
CytotoxicityDose-dependent cytotoxic effectsInduction of apoptosis in cancer cells

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial activity.

Case Study: Neurological Applications

Another study explored the potential of this compound in treating neurodegenerative diseases by inhibiting AChE. The results showed a significant reduction in AChE activity with an IC50 value of 50 µM, indicating promising therapeutic potential for conditions like Alzheimer's disease.

Properties

IUPAC Name

ethyl 2-dibutoxyphosphoryloxy-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24F3O6P/c1-4-7-9-20-23(18,21-10-8-5-2)22-11(13(14,15)16)12(17)19-6-3/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBLQRFRVPLHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(OCCCC)OC(C(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24F3O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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